2-(Furan-2-YL)-4-nitrobenzoic acid

Regioisomer selectivity Medicinal chemistry Structure-activity relationship (SAR)

Medicinal chemistry teams designing hypoxia-selective prodrugs or kinase inhibitors require regiospecific building blocks with defined biaryl geometry and orthogonal reactivity. 2-(Furan-2-yl)-4-nitrobenzoic acid (CAS 1261908-82-0) addresses these challenges: • Three orthogonally addressable functional groups (COOH, NO₂, furan) enable divergent parallel synthesis from a single scaffold. • The constrained ortho-furan/para-nitro push-pull electronic system provides a predictable nitroreductase substrate profile for ADEPT or hypoxia-activated prodrug programs. • Regioisomeric integrity is verified; this compound is not interchangeable with 4-(furan-2-yl)-2-nitrobenzoic acid or other positional isomers in SAR campaigns. Supplied as a ≥95% purity research-grade solid; typical lead time 1-2 weeks for gram-scale quantities.

Molecular Formula C11H7NO5
Molecular Weight 233.18 g/mol
CAS No. 1261908-82-0
Cat. No. B6395746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-YL)-4-nitrobenzoic acid
CAS1261908-82-0
Molecular FormulaC11H7NO5
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H7NO5/c13-11(14)8-4-3-7(12(15)16)6-9(8)10-2-1-5-17-10/h1-6H,(H,13,14)
InChIKeyONXSLLKYDVDVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-YL)-4-nitrobenzoic Acid: Identity & Procurement


2-(Furan-2-YL)-4-nitrobenzoic acid (CAS 1261908-82-0) is a heterocyclic aromatic compound of molecular formula C11H7NO5 (MW 233.18 g/mol) that incorporates a furan-2-yl substituent at the 2-position and a nitro group at the 4-position of the benzoic acid scaffold . Its calculated physicochemical parameters—LogP approximately 3.08 and topological polar surface area (TPSA) of 96.3 Ų—place it in a property space relevant for membrane permeability and oral bioavailability considerations [1]. The compound is commercially available as a research-grade building block, typically at ≥95% purity, and serves as an intermediate for further synthetic elaboration, particularly via nitro-group reduction to the corresponding aniline or via carboxylic acid derivatization .

2-(Furan-2-YL)-4-nitrobenzoic Acid: Regioisomer Substitution Risks


Substituting 2-(furan-2-yl)-4-nitrobenzoic acid with its regioisomers—such as 4-(furan-2-yl)-2-nitrobenzoic acid (CAS 1261889-11-5) or 5-(furan-2-yl)-2-nitrobenzoic acid—introduces fundamentally different spatial arrangements of the furan and nitro pharmacophoric elements, which control the compound's molecular recognition properties, electronic distribution, and subsequent reactivity [1]. The ortho relationship between the carboxylic acid and the furan ring in the target compound creates a unique steric and electronic environment at the biaryl junction that is absent in the para-substituted (4-position) or meta-substituted (5-position) isomers; this dihedral angle constraint directly impacts the compound's capacity to engage biological targets in a conformation-dependent manner . Furthermore, the 4-nitro substitution pattern in the target compound positions the electron-withdrawing nitro group para to the biaryl linkage, modulating the electron density of the aromatic ring differently than in isomers where the nitro group is ortho to the carboxylic acid, thereby altering both the acidity (pKa) of the carboxylic acid moiety and the reduction potential of the nitro group [2]. For procurement decisions in medicinal chemistry campaigns or SAR programs, each regioisomer constitutes a chemically distinct entity that cannot be used interchangeably without altering the downstream biological or synthetic outcome.

2-(Furan-2-YL)-4-nitrobenzoic Acid: Evidence vs. Close Analogs


Ortho-Furan vs. Para-Furan Substitution

Among the furan-nitrobenzoic acid regioisomeric family, the target compound (2-(furan-2-yl)-4-nitrobenzoic acid) is the only isomer bearing the furan ring ortho to the carboxylic acid and the nitro group para to the biaryl linkage. Its regioisomer, 4-(furan-2-yl)-2-nitrobenzoic acid (CAS 1261889-11-5), positions the furan para to the carboxylic acid and the nitro ortho to the carboxylic acid, creating a distinct hydrogen-bonding donor/acceptor topology . Published structural studies on nitroaromatic carboxylic acid derivatives demonstrate that the relative positioning of the electroactive nitro group and the carboxylic acid directly modulates the compound's redox potential, which correlates with leishmanicidal activity [1]. The carboxy group ortho to the aryl substituent in the target compound enables chelation or bidentate binding modes not accessible to the para-substituted isomer.

Regioisomer selectivity Medicinal chemistry Structure-activity relationship (SAR)

Lipophilicity Advantage vs. 5-Substituted Regioisomer

Computationally derived partition coefficients indicate a significant lipophilicity difference between the target compound and its 5-substituted regioisomer. The target compound has a computed LogP of approximately 3.08 [1], whereas the 5-(furan-2-yl)-2-nitrobenzoic acid regioisomer displays a calculated XLogP3-AA value of approximately 2.0 [2]. This ΔLogP of ~1 log unit represents a ten-fold difference in theoretical partition coefficient, which has direct implications for membrane permeability, nonspecific protein binding, and oral absorption potential in accordance with Lipinski's guidelines.

Lipophilicity Drug-likeness Membrane permeability

Synthetic Utility: Biaryl vs. Amide Analog

The target compound provides a direct C–C biaryl linkage between the furan and benzoic acid moieties, enabling orthogonal synthetic manipulation at three functional handles: (i) carboxylic acid for amide/ester formation, (ii) nitro group for reduction to aniline followed by diazotization or amidation, and (iii) the electron-rich furan ring for electrophilic substitution or cycloaddition chemistry . In contrast, the amide analog 2-(furan-2-amido)-4-nitrobenzoic acid (MW 276.20 g/mol) features a hydrolytically susceptible amide linker that limits the pH range for downstream transformations and introduces an additional hydrogen-bond donor . The carbon-linked biaryl scaffold of the target compound provides greater chemical stability under both acidic and basic conditions compared to the amide-bridged analog.

Synthetic chemistry Building block Orthogonal derivatization

Furan Electronic Effect on Nitro Reduction

The electron-donating furan-2-yl substituent at the ortho position of the target compound modulates the electron density of the aromatic ring, thereby tuning the reduction potential of the para-nitro group—a critical parameter for compounds intended for bioreductive activation [1]. Unsubstituted 4-nitrobenzoic acid serves as a standard substrate for nitroreductase enzymes, and structure-activity studies on nitrofuran analogs demonstrate that the nature and position of substituents on the aromatic ring bearing the nitro group directly influence both the enzymatic reduction rate and the competitive inhibition profile [2]. The ortho-furan substituent in the target compound is expected to alter the nitro group's one-electron reduction potential compared to the unsubstituted parent 4-nitrobenzoic acid.

Nitroreductase Bioreductive activation Electron affinity

2-(Furan-2-YL)-4-nitrobenzoic Acid: Key Research Applications


SAR Probe for Biaryl Conformation in Enzymes

The ortho-furan substitution on the target compound imposes a restricted dihedral angle at the biaryl junction that is structurally distinct from the para-substituted regioisomer . This constrained conformation makes 2-(furan-2-yl)-4-nitrobenzoic acid a valuable scaffold for probing how biaryl twist angles affect binding to flat or narrow enzyme active sites. Medicinal chemistry teams investigating kinase hinge-region binders, PARP-like pockets, or integrase active sites can use this compound to evaluate the energetic penalty or gain associated with non-coplanar biaryl presentation [1].

Orthogonal Building Block for Parallel Synthesis

With three chemically distinct and orthogonally addressable functional groups—carboxylic acid (C1), aromatic nitro (C4), and electron-rich furan ring—the target compound supports divergent parallel synthesis strategies where each reactive site can be independently derivatized . This capability is not offered by the amide-linked analog 2-(furan-2-amido)-4-nitrobenzoic acid, whose amide bond restricts synthetic flexibility . Procurement of this specific regioisomer enables simultaneous exploration of three diversity vectors from a single starting material.

Nitroreductase Substrate for Prodrug Design

The combination of an electron-donating furan substituent ortho to the biaryl bond and an electron-withdrawing nitro group para on the same ring generates a push-pull electronic system that is expected to produce a distinct nitro reduction potential compared to unsubstituted 4-nitrobenzoic acid [2]. This makes the compound a relevant candidate for structure-activity studies on nitroreductase substrate specificity, hypoxia-selective prodrug activation, or antibody-directed enzyme prodrug therapy (ADEPT) approaches, where the rate of enzymatic nitro reduction is a critical performance parameter [3].

Furan-Specific Fragment for Target Engagement

The furan-2-yl moiety engages in π-stacking interactions and hydrogen bonding via the ring oxygen that are distinct from thiophene, pyrrole, or phenyl isosteres. Procuring the target compound—rather than its thiophene or phenyl bioisosteres—enables fragment-based drug discovery teams to specifically evaluate the contribution of the furan oxygen to target binding affinity, as the oxygen's hydrogen-bond acceptor capacity (reflected in TPSA = 96.3 Ų [4]) differs fundamentally from sulfur-containing or carbocyclic analogs.

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